Pyrimidine-2-dithioperoxol

Catalog No.
S1539253
CAS No.
137400-66-9
M.F
C4H4N2S2
M. Wt
144.2 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrimidine-2-dithioperoxol

CAS Number

137400-66-9

Product Name

Pyrimidine-2-dithioperoxol

IUPAC Name

2-(disulfanyl)pyrimidine

Molecular Formula

C4H4N2S2

Molecular Weight

144.2 g/mol

InChI

InChI=1S/C4H4N2S2/c7-8-4-5-2-1-3-6-4/h1-3,7H

InChI Key

NZWDAWCJNDUNBN-UHFFFAOYSA-N

SMILES

C1=CN=C(N=C1)SS

Synonyms

2-Pyrimidinesulfenothioic acid (9CI)

Canonical SMILES

C1=CN=C(N=C1)SS

Pyrimidine-2-dithioperoxol is a heterocyclic compound characterized by the presence of a pyrimidine ring and two dithioperoxol functional groups. The molecular structure features a six-membered aromatic ring containing nitrogen atoms at positions 1 and 3, with the dithioperoxol moieties contributing to its unique chemical properties. This compound is of significant interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications.

Typical of pyrimidine derivatives. These reactions include:

  • Nucleophilic Substitution: The nitrogen atoms in the pyrimidine ring can act as nucleophiles, allowing for substitution reactions with electrophiles.
  • Oxidation-Reduction Reactions: The dithioperoxol groups can undergo redox reactions, making the compound useful in oxidative chemistry.
  • Condensation Reactions: Pyrimidine-2-dithioperoxol can react with aldehydes or ketones to form more complex structures through condensation mechanisms.

The biological activity of pyrimidine derivatives has been extensively studied, with indications that pyrimidine-2-dithioperoxol may exhibit various pharmacological effects. Research suggests potential activities such as:

  • Antimicrobial Properties: Similar compounds have shown effectiveness against bacterial and fungal strains.
  • Antiviral Activity: Some pyrimidine derivatives have been investigated for their ability to inhibit viral replication.
  • Cytotoxic Effects: There is evidence that certain pyrimidines can induce apoptosis in cancer cells, suggesting potential use in cancer therapy.

Several synthetic pathways have been developed for the preparation of pyrimidine derivatives, including pyrimidine-2-dithioperoxol. Common methods include:

  • Multi-component Reactions: These involve the simultaneous reaction of multiple reactants to form pyrimidine structures efficiently. For instance, a three-component coupling reaction involving amidines and carbonyl compounds has been reported .
  • Oxidative Annulation: This method employs oxidants to facilitate the formation of the pyrimidine ring from simpler precursors .
  • Catalytic Approaches: Utilizing catalysts such as nickel or copper can enhance reaction rates and yields in synthesizing pyrimidine derivatives .

Pyrimidine-2-dithioperoxol has potential applications across several domains:

  • Pharmaceuticals: Due to its biological activities, it may serve as a lead compound for developing new drugs targeting infectious diseases or cancer.
  • Agricultural Chemicals: Its antimicrobial properties could be harnessed in developing fungicides or bactericides.
  • Materials Science: The unique properties of dithioperoxol groups may be utilized in creating novel materials with specific electronic or optical characteristics.

Interaction studies are crucial for understanding how pyrimidine-2-dithioperoxol behaves in biological systems. Investigations typically focus on:

  • Protein Binding Affinity: Determining how well the compound binds to target proteins can provide insights into its mechanism of action.
  • Metabolic Stability: Studies on how the compound is metabolized in biological systems help assess its viability as a therapeutic agent.
  • Synergistic Effects: Research into how this compound interacts with other drugs can reveal potential for combination therapies.

Pyrimidine-2-dithioperoxol shares structural similarities with other pyrimidine derivatives but exhibits unique properties due to its specific functional groups. Here are some similar compounds:

Compound NameStructure CharacteristicsUnique Features
PyrimidineBasic six-membered ring with two nitrogen atomsSimple structure, widely studied
ThymidinePyrimidine derivative with a sugar moietyImportant in DNA synthesis
5-FluorouracilFluorinated pyrimidine used in chemotherapyAnticancer agent
CytosinePyrimidine base found in nucleic acidsKey component of RNA and DNA

Pyrimidine-2-dithioperoxol's uniqueness lies in its dithioperoxol groups, which enhance its reactivity and potentially broaden its applications compared to these similar compounds.

XLogP3

1.1

Wikipedia

Pyrimidine-2-dithioperoxol

Dates

Last modified: 07-17-2023

Explore Compound Types